3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol
Description
Properties
Molecular Formula |
C16H11BrN4O |
|---|---|
Molecular Weight |
355.19 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C16H11BrN4O/c1-9-14(10-2-4-11(17)5-3-10)15-19-8-12-13(21(15)20-9)6-7-18-16(12)22/h2-8H,1H3,(H,18,22) |
InChI Key |
LLLVXMSYASSVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Yields and Efficiency
The yields for this method can range from 65% to 92%, depending on the specific substituents on the reactants used.
Cross-Dehydrogenative Coupling
This method employs a more direct approach by utilizing cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-ketoesters or β-diketones.
Reagents : N-amino-2-iminopyridines and β-ketoesters.
Reaction Conditions : Typically performed in acetic acid under an oxygen atmosphere at elevated temperatures (130°C).
-
- The reaction proceeds through an oxidative dehydrogenation process that forms a new carbon-carbon bond.
- Subsequent cyclization leads to the formation of pyrazolo[1,5-a]pyridine derivatives.
Yields and Efficiency
This method has shown remarkable efficiency with yields reaching up to 94% when optimized conditions are applied (e.g., using molecular oxygen instead of air).
Electrochemical Synthesis
An innovative approach involves electrochemical methods for regioselective functionalization of pyrazolo[1,5-a]pyrimidines.
Reagents : Pyrazolo[1,5-a]pyrimidines and chalcogen sources (e.g., diphenyl diselenide).
Reaction Conditions : Conducted in an undivided cell using graphite electrodes at room temperature.
-
- This process utilizes radical cross-coupling to introduce chalcogen atoms into the pyrazolo framework.
- The reaction is efficient and environmentally friendly due to its oxidant-free nature.
Yields and Efficiency
The electrochemical method has produced yields ranging from 41% to over 75%, depending on substrate variations and specific reaction conditions.
| Preparation Method | Yield Range (%) | Reaction Conditions | Environmental Impact |
|---|---|---|---|
| Michael Addition-Cyclization | 65 - 92 | Ethanol; elevated temperatures | Moderate |
| Cross-Dehydrogenative Coupling | Up to 94 | Acetic acid; oxygen atmosphere; high temperature | Low |
| Electrochemical Synthesis | 41 - 75 | Room temperature; electrochemical cell | Very low |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alcohols.
Cyclization and Ring-Opening: The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold can undergo cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can yield ketones and alcohols, respectively.
Scientific Research Applications
3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Chemical Biology: It serves as a tool compound to study the molecular mechanisms of kinase inhibition and signal transduction pathways.
Pharmaceutical Development: Potential development of new therapeutic agents based on its scaffold for treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
Key Observations :
- Substituent variations (e.g., sulfanyl in ) could redirect activity toward non-microbial targets, such as enzyme inhibition or anticancer applications.
Physicochemical and Crystallographic Properties
- The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to sulfanyl () or methyl groups ().
- Crystallographic data for a bromophenylhydrazono-pyrimidine derivative () revealed dihedral angles (3.5–22.0°) between aromatic rings, influencing molecular stacking. The target compound’s fused system may exhibit planar geometry, favoring π-π interactions in biological matrices.
Biological Activity
3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique fused structure composed of pyrazole and pyrimidine rings with a bromophenyl substituent. The molecular formula is with a molecular weight of 358.19 g/mol. Its structural characteristics are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.19 g/mol |
| CAS Number | 1010918-15-6 |
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine class exhibit significant anticancer activity. For instance, studies have demonstrated that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and Aurora-A kinase, leading to reduced tumor growth and increased apoptosis in cancer cell lines.
- Case Study : A recent study evaluated the anticancer effects of similar compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that these compounds induced apoptosis through caspase activation and inhibited NF-κB signaling pathways, promoting pro-apoptotic factors like p53 and Bax .
The biological activity of 3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of various kinases involved in cell cycle regulation.
- Apoptosis Induction : It triggers apoptotic pathways by modulating the expression of apoptosis-related proteins.
- Autophagy Activation : Some studies suggest that it may also promote autophagy, enhancing cellular stress responses .
Structure-Activity Relationship (SAR)
The presence of the bromine atom on the phenyl ring is believed to enhance the lipophilicity and binding affinity of the compound to its biological targets. Comparative studies with similar pyrazolo-pyrimidine derivatives indicate that modifications in substituents can significantly affect potency and selectivity against various cancer types.
| Compound Name | Biological Activity |
|---|---|
| 6-Amino-7-(4-bromophenyl)-N,5-diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide | α-glucosidase inhibitor |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 inhibitors |
| Other pyrazolo-pyrimidines | Anticancer agents |
Research Findings
Recent literature highlights several promising findings regarding the biological activity of this compound:
- In Vitro Studies : Various in vitro assays have shown that derivatives exhibit potent cytotoxicity against multiple cancer cell lines while sparing normal cells.
- In Vivo Efficacy : Animal model studies have demonstrated significant tumor regression following treatment with these compounds, supporting their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
